Dimsyl sodium

Catalog No.
S8964533
CAS No.
15590-23-5
M.F
C2H5NaOS
M. Wt
100.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimsyl sodium

CAS Number

15590-23-5

Product Name

Dimsyl sodium

IUPAC Name

sodium;methanidylsulfinylmethane

Molecular Formula

C2H5NaOS

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C2H5OS.Na/c1-4(2)3;/h1H2,2H3;/q-1;+1

InChI Key

CWXOAQXKPAENDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)[CH2-].[Na+]

Dimsyl sodium, chemically known as sodium methylsulfinylmethylide, is a sodium salt derived from dimethyl sulfoxide. Its molecular formula is C2H5NaOS\text{C}_2\text{H}_5\text{NaOS}, and it appears as a white solid or a green solution when dissolved in dimethyl sulfoxide. This compound is recognized for its strong basic properties, making it a valuable reagent in organic chemistry, particularly for alkylation reactions and the formation of various organosulfur compounds

Dimsyl sodium exhibits significant reactivity due to its nature as a strong Brønsted base. Key reactions include:

  • Formation of Ylides: Dimsyl sodium can generate phosphorus and sulfur ylides, which are important intermediates in organic synthesis .
  • Condensation with Esters: It reacts with esters to produce β-ketosulfoxides, which can be further transformed into methyl ketones or α,β-unsaturated ketones through subsequent reactions
    - Gaylord Chemical" class="citation ml-xs inline" data-state="closed" href="https://www.gaylordchemical.com/dimsyl-ion/" rel="nofollow noopener" target="_blank"> .
  • Synthesis of Organosulfur Compounds: Dimsyl sodium serves as a key reagent in generating organosulfur compounds, which have diverse applications in pharmaceuticals and agrochemicals.
  • Research Tool: Its unique reactivity makes it a useful tool for chemists exploring new synthetic pathways and mechanisms.

Dimsyl sodium is typically synthesized through the reaction of sodium hydride with dimethyl sulfoxide. The general reaction can be summarized as follows:

CH3SOCH3+NaHCH3SOCH2Na++H2\text{CH}_3\text{SOCH}_3+\text{NaH}\rightarrow \text{CH}_3\text{SOCH}_2^{-}\text{Na}^{+}+\text{H}_2

This reaction can also be performed using sodium amide instead of sodium hydride

Research involving dimsyl sodium has primarily focused on its interactions with other chemical species rather than biological systems. Notable studies include:

  • Thermal Stability Studies: Investigations into the thermal stability of dimsyl sodium when mixed with other reagents have highlighted potential hazards associated with its use in synthetic chemistry. These studies emphasize the importance of understanding reactive mixtures to prevent hazardous incidents .
  • Reactions with Organometallic Compounds: Dimsyl sodium has been studied for its unexpected reactions with various organometallic compounds, providing insights into its reactivity and potential applications .

Several compounds share similarities with dimsyl sodium in terms of structure or reactivity. Here are some notable examples:

CompoundFormulaUnique Features
Sodium HydrideNaHA strong base used for deprotonation and synthesis.
Sodium AmideNaNH₂A strong base often used in similar reactions as dimsyl sodium.
Dimethyl Sulfoxide(CH₃)₂SOA solvent that participates in the formation of dimsyl sodium.
Lithium DiisopropylamideLiN(iPr)₂Another strong base used in organic synthesis but less nucleophilic than dimsyl sodium.

Uniqueness of Dimsyl Sodium

Dimsyl sodium is unique due to its dual role as both a strong base and a nucleophile, which allows it to participate in a wider range of chemical transformations compared to other bases. Its ability to form stable ylides distinguishes it from other similar compounds that may not exhibit such reactivity.

Sodium methylsulfinylmethylide (CAS: 15590-23-5) possesses the molecular formula $$ \text{C}2\text{H}5\text{OSNa} $$ and a molar mass of 100.115 g/mol. The compound features a sulfinyl group ($$ \text{S=O} $$) adjacent to a methylene unit bonded to sodium, yielding the structure $$ \text{CH}_3\text{S(O)CH}^- \text{Na}^+ $$. Its IUPAC name derives from the parent sulfoxide, DMSO, with the sodium counterion replacing one methyl group's proton.

Table 1: Key Physicochemical Properties of Dimsyl Sodium

PropertyValueSource
Molecular Formula$$ \text{C}2\text{H}5\text{OSNa} $$
SMILES$$ \text{[Na+].CS+[O-]} $$
InChI KeyCWXOAQXKPAENDI-UHFFFAOYSA-N
SolubilitySoluble in DMSO, polar aprotic solvents
StabilityDecomposes above 85°C; 8% activity loss/week at 20°C

Alternative designations include dimsyl sodium (highlighting its DMSO-derived ylide structure) and NaDMSO (emphasizing the sodium-DMSO complex). The term "dimsylate" occasionally appears in older literature to describe its anionic form.

Historical Context of Discovery and Early Applications

Corey and Chaykovsky's 1965 Journal of the American Chemical Society paper marked dimsyl sodium's debut as a reagent for generating sulfur ylides. Their work exploited its strong basicity ($$ \text{p}K_a = 35 $$) to deprotonate dimethyl sulfonium salts, producing methylides for cyclopropanation reactions. By the late 1960s, researchers recognized its utility in forming β-ketosulfoxides from esters—a transformation enabling ketone synthesis via reductive desulfination.

Early adoption faced challenges due to dimsyl sodium's hygroscopicity and thermal instability. Innovations like ultrasound-mediated preparation (enhancing shelf life) and titration methods (using formanilide indicators) addressed these limitations, cementing its role in synthetic workflows.

Core Synthetic Routes from Sodium Hydride/Dimethyl Sulfoxide

The primary synthesis of dimsyl sodium involves the reaction of dimethyl sulfoxide (DMSO) with sodium hydride (NaH) under anhydrous conditions. This exothermic process generates hydrogen gas and yields a 2 M solution of dimsyl sodium in DMSO [1] [2]. Key procedural steps include:

  • Pre-treatment of Sodium Hydride: Commercial NaH, typically stored in mineral oil, requires thorough washing with non-polar solvents such as hexane or petroleum ether to remove residual oil [1]. The quality of NaH is critical; a grey suspension indicates active reagent, whereas a white appearance suggests moisture-induced decomposition to sodium hydroxide [1].
  • Controlled Addition of DMSO: DMSO is added gradually to the NaH suspension at temperatures between 60–75°C to accelerate the reaction while minimizing thermal decomposition [2]. The use of high-purity DMSO (e.g., industrial-grade [5]) ensures minimal side reactions.
  • Reaction Monitoring: Completion is indicated by the cessation of hydrogen evolution. The resulting solution is typically pale yellow, with cloudiness or discoloration signaling decomposition byproducts [2].

Alternative routes employing sodium amide (NaNH₂) have been reported, though these are less common due to handling difficulties [2].

Optimization Strategies for Industrial-Scale Production

Scaling dimsyl sodium synthesis requires addressing exothermicity, reagent stability, and mixing efficiency:

  • Temperature Control: Maintaining temperatures below 80°C prevents rapid decomposition [2]. Jacketed reactors with precise cooling systems mitigate thermal runaway risks [4].
  • Ultrasonic Activation: Applying ultrasound during NaH-DMSO mixing produces clearer solutions with reduced particulate matter, enhancing reagent consistency [2].
  • Solvent Purity: Industrial-grade DMSO with low water content (<0.1%) minimizes side reactions and improves yield [5].
  • Concentration Management: Lower reagent concentrations (e.g., 1–1.5 M) reduce decomposition rates during large-scale reactions, albeit at the cost of volumetric efficiency [4].

Purification and Stability Considerations

Dimsyl sodium is rarely isolated due to its shock sensitivity and propensity for spontaneous decomposition [2]. Instead, solutions in DMSO are employed directly. Critical stability factors include:

  • Storage Conditions:
    • Short-term: Solutions stored at 10°C remain stable for 24–48 hours [2].
    • Long-term: Freezing at −5 to 0°C in light-protected containers extends stability to several weeks [2] [7].
  • Decomposition Indicators: Darkening of the solution or formation of a grey precipitate (likely sodium methoxide or sulfide byproducts) signals degradation [2] [9].
  • Handling Protocols:
    • Use syringes or cannulas for transferring solutions to avoid exposure to moisture [7].
    • Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation [1].

Research Advancements and Industrial Applications

Recent studies highlight dimsyl sodium’s role in synthesizing sulfoxonium ylides for cyclopropanation reactions [8]. However, its industrial use remains concentrated in polymer processing and specialized alkylation protocols, leveraging DMSO’s solvation properties [5] [7].

Molecular Geometry and Bonding Analysis

Dimsyl sodium, formally known as sodium methylsulfinylmethylide, exhibits a complex ionic structure with distinctive geometric parameters that reflect both covalent and ionic bonding characteristics. The compound consists of a methylsulfinylmethylide anion paired with a sodium cation, creating a salt with unique structural properties derived from its parent molecule, dimethyl sulfoxide [1] [2].

The anionic component of dimsyl sodium retains the fundamental structural framework of dimethyl sulfoxide while incorporating a methylene carbanion. Based on the parent dimethyl sulfoxide structure, the molecular geometry around the sulfur center maintains a trigonal pyramidal configuration [3] [4]. The key geometric parameters derived from the parent dimethyl sulfoxide structure include sulfur-oxygen bond lengths of 167.8 picometers and sulfur-carbon bond lengths averaging 186.2 picometers [5] [4].

The oxygen-sulfur-carbon bond angles in the parent dimethyl sulfoxide structure measure 105.1 degrees, while the carbon-sulfur-carbon bond angle is 98 degrees [4]. These geometric parameters provide insight into the hybridization state of the sulfur atom, which exhibits approximately tetrahedral geometry with a lone pair occupying one of the tetrahedral positions [3] [6]. The trigonal pyramidal arrangement results from this lone pair repulsion, creating the characteristic bent structure observed in sulfoxides.

High-resolution crystallographic studies of dimethyl sulfoxide at 100 Kelvin have revealed precise structural parameters with sulfur-oxygen bond lengths of 1.5040 angstroms and nearly equal sulfur-carbon bond lengths averaging 1.783 angstroms [6]. The molecular structure demonstrates idealized Cs symmetry, with oxygen-sulfur-carbon bond angles of approximately 106.6 degrees and a carbon-sulfur-carbon bond angle of 97.73 degrees [6].

The bonding analysis reveals that the sulfur-oxygen bond exhibits significant double bond character, consistent with typical sulfoxide bonding patterns [6]. The sulfur atom participates in hypervalent bonding, with the sulfur-oxygen bond length corresponding well with established sulfur-oxygen double bond parameters in sulfoxides [6]. The molecular orbital arrangement around sulfur involves d-orbital participation, contributing to the stability of the sulfoxide functional group.

X-ray Crystallographic Studies

Comprehensive X-ray crystallographic investigations of related sulfoxide compounds have provided valuable structural insights applicable to understanding dimsyl sodium. Single crystal X-ray diffraction studies of diphenylsulfoxide have demonstrated the crystallographic behavior of sulfoxide functional groups, revealing space group P21/n symmetry with four molecules per unit cell [7] [8].

The crystallographic studies show that sulfoxide molecules exhibit excellent alignment of sulfur-oxygen bonds within the unit cell, oriented essentially along the crystallographic a-c bisector [7] [8]. The individual molecular structures display very slight distortion from Cs point-group symmetry, with phenyl rings rotated from the symmetric position by only 0.3 degrees [7].

X-ray absorption near-edge spectroscopy studies have revealed detailed electronic structure information for sulfoxides. The sulfur K-edge spectra show characteristic features at 2472.9 and 2473.5 electron volts, corresponding to transitions to antibonding orbitals with substantial sulfur-oxygen sigma-star character and mixed sulfur-oxygen pi-star plus sulfur-carbon sigma-star character [8].

Polarized single crystal studies demonstrate marked polarization anisotropy in the X-ray absorption spectra, confirming that the lowest energy transition corresponds to a 1s to sulfur-oxygen sigma-star transition, while the second transition involves either sulfur-oxygen pi-star or sulfur-carbon sigma-star character [8].

The crystallographic data for dimethyl sulfoxide itself shows a monoclinic crystal system with space group P21/c, containing four molecules per unit cell [6]. Unit cell parameters include a = 5.2243 angstroms, b = 6.7414 angstroms, c = 11.2772 angstroms, and β = 94.820 degrees at 100 Kelvin [6].

Detailed structural analysis reveals that the sulfur atom lies 0.6994 angstroms above the triangular base formed by the oxygen and carbon atoms [6]. The crystal packing is influenced by carbon-hydrogen to oxygen interactions ranging from 2.42 to 2.47 angstroms between methyl hydrogen atoms and oxygen atoms of neighboring dimethyl sulfoxide molecules [6].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²³Na)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of dimsyl sodium. Proton nuclear magnetic resonance studies of related dimethyl sulfoxide systems show characteristic chemical shifts that reflect the electronic properties of the methylsulfinyl functional group [9] [10] [11].

In dimethyl sulfoxide solutions, the methyl protons typically appear as a singlet around 2.5 parts per million when referenced to tetramethylsilane [12]. The chemical shift is relatively insensitive to concentration changes but can be affected by hydrogen bonding interactions with other molecules [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the carbon atoms in the methylsulfinyl system. The methyl carbon atoms in dimethyl sulfoxide appear around 39.5 parts per million, while the sulfur-bonded carbons show distinct chemical shifts reflecting their bonding environment [10] [11].

Temperature-dependent nuclear magnetic resonance studies demonstrate that chemical shifts can vary significantly with temperature, particularly for water signals in dimethyl sulfoxide solutions [10]. The chemical shifts of dimethyl sulfoxide itself remain relatively stable across temperature ranges, making it a useful internal reference [10].

Sodium-23 nuclear magnetic resonance spectroscopy provides unique insights into the ionic character of dimsyl sodium. Sodium-23 is a spin 3/2 nucleus that exhibits quadrupolar interactions, resulting in slightly broadened lines over a moderate chemical shift range [13]. The quadrupolar nature of sodium-23 means that signal width increases with asymmetry of the local environment [13].

Chemical shift ranges for sodium-23 nuclear magnetic resonance typically span from approximately -50 to +50 parts per million, with the exact position depending on the local coordination environment [13]. The sodium ion in dimsyl sodium would be expected to show characteristic shifts reflecting its ionic bonding with the methylsulfinylmethylide anion.

Studies of sodium-containing organic systems have shown that sodium-23 nuclear magnetic resonance can distinguish between different coordination environments, including isolated ion pairs, aggregated ions, and hydrated ions [14]. The technique provides valuable information about ion-pairing behavior and the degree of ionic association in solution [14].

Infrared and Raman Spectroscopic Features

Vibrational spectroscopy provides detailed information about the molecular structure and bonding characteristics of dimsyl sodium through analysis of infrared and Raman spectral features. The sulfoxide functional group exhibits characteristic vibrational modes that serve as diagnostic markers for structural identification [15] [16] [17].

The sulfur-oxygen stretching vibration represents the most prominent feature in sulfoxide vibrational spectra, typically appearing in the range of 1000 to 1100 wavenumbers [17]. In dimethyl sulfoxide, this stretch occurs around 1055 wavenumbers and is highly sensitive to hydrogen bonding interactions [17]. Red shifts of this band indicate conventional hydrogen bonding, while blue shifts suggest non-classical hydrogen bonding [17].

Carbon-hydrogen stretching vibrations in the methylsulfinyl system appear in the range of 2900 to 3000 wavenumbers, with multiple peaks reflecting the different carbon-hydrogen environments [17]. The asymmetric and symmetric carbon-hydrogen stretches provide information about the local molecular environment and conformational preferences [17].

Raman spectroscopy offers complementary information to infrared spectroscopy, with certain vibrational modes showing enhanced intensity in Raman spectra. The sulfur-oxygen stretching mode typically shows strong Raman activity, making it readily observable in Raman spectra of sulfoxide compounds [17] [18].

The carbon-sulfur stretching vibrations appear in the lower frequency region around 600 to 800 wavenumbers [19]. These modes are sensitive to the molecular conformation and provide information about the rotation around carbon-sulfur bonds [19]. Multiple carbon-sulfur stretching modes may be observed due to the presence of different conformational isomers.

Bending vibrations involving the oxygen-sulfur-carbon angle appear in the range of 300 to 500 wavenumbers [19]. These modes are particularly sensitive to changes in the local bonding environment and can provide information about ionic interactions in dimsyl sodium [19].

The vibrational spectrum of dimsyl sodium would be expected to show characteristic features reflecting both the methylsulfinylmethylide anion and the sodium cation. The presence of the carbanion would likely result in new vibrational modes associated with the carbon-sulfur-carbon bending and the modified electronic structure of the anion [20] [21].

Computational studies using density functional theory have been employed to predict and assign vibrational spectra of related compounds [22]. These calculations provide theoretical frequencies that can be scaled to match experimental observations, helping to identify specific vibrational modes and their molecular origins [22].

Hydrogen Bond Acceptor Count

3

Exact Mass

99.99588023 g/mol

Monoisotopic Mass

99.99588023 g/mol

Heavy Atom Count

5

UNII

R6HI470Q52

Wikipedia

Sodium_methylsulfinylmethylide

Dates

Last modified: 11-21-2023

Explore Compound Types